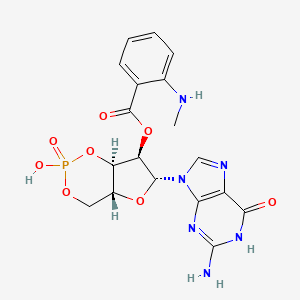
Mant-cgmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Methylanthraniloyl-guanosine 3’,5’-cyclic monophosphate (Mant-cgmp) is a fluorescently labeled analog of guanosine 3’,5’-cyclic monophosphate (cgmp). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for various phosphodiesterases and its utility in fluorescence-based assays .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mant-cgmp is synthesized by attaching a N’-methylanthraniloyl (Mant) group to the ribose moiety of cgmp. The synthesis involves the reaction of cgmp with N’-methylanthranilic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Mant-cgmp primarily undergoes hydrolysis reactions catalyzed by phosphodiesterases. These reactions result in the cleavage of the cyclic phosphate bond, leading to the formation of guanosine monophosphate (GMP) and the release of the Mant group .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include various phosphodiesterases, which facilitate the cleavage of the cyclic phosphate bond .
Major Products Formed
The major products formed from the hydrolysis of this compound are guanosine monophosphate (GMP) and the free Mant group .
Aplicaciones Científicas De Investigación
Mant-cgmp is extensively used in scientific research due to its fluorescent properties, which allow for the real-time monitoring of enzymatic reactions. Some key applications include:
Biochemistry: Used to study the kinetics and substrate specificity of phosphodiesterases.
Pharmacology: Employed in the development and testing of phosphodiesterase inhibitors.
Cell Biology: Utilized to investigate intracellular signaling pathways involving cgmp.
Medical Research: Applied in studies related to cardiovascular diseases and neurodegenerative disorders.
Mecanismo De Acción
Mant-cgmp exerts its effects by acting as a substrate for phosphodiesterases. Upon binding to the active site of the enzyme, the cyclic phosphate bond is cleaved, resulting in a change in fluorescence. This change in fluorescence can be quantitatively measured to monitor the enzymatic activity . The primary molecular targets are the various isoforms of phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic nucleotides .
Comparación Con Compuestos Similares
Mant-cgmp is unique due to its fluorescent properties, which make it a valuable tool for real-time monitoring of enzymatic reactions. Similar compounds include:
Mant-camp: A fluorescent analog of adenosine 3’,5’-cyclic monophosphate (camp), used in similar applications.
This compound stands out due to its specific interaction with phosphodiesterases and its utility in studying cgmp-related signaling pathways .
Propiedades
Número CAS |
83707-15-7 |
|---|---|
Fórmula molecular |
C18H19N6O8P |
Peso molecular |
478.4 g/mol |
Nombre IUPAC |
[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25)/t10-,12-,13-,16-/m1/s1 |
Clave InChI |
WKGUYUNJVBVOOQ-XNIJJKJLSA-N |
SMILES isomérico |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)O)O[C@H]2N4C=NC5=C4N=C(NC5=O)N |
SMILES canónico |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)
![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)
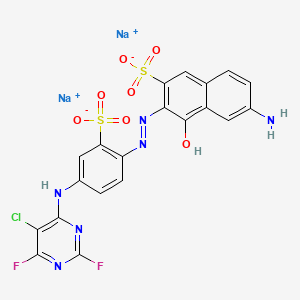
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
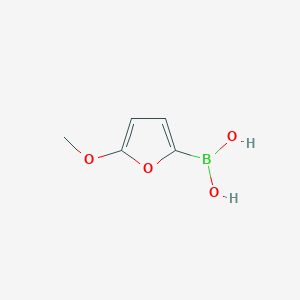
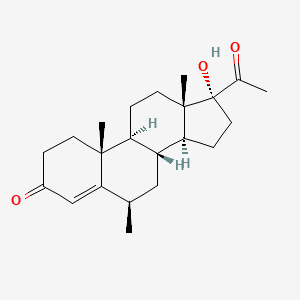
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
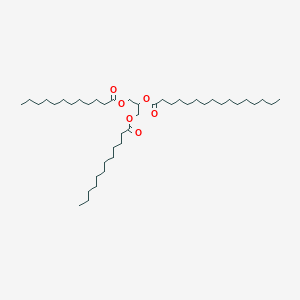
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)

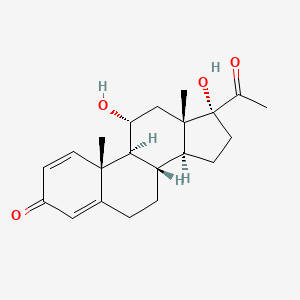
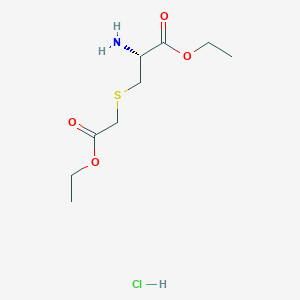
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
